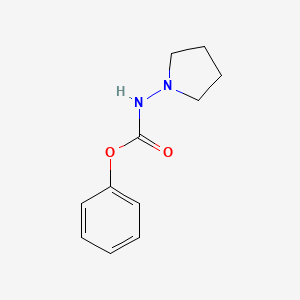

N-(Phenoxycarbonylamino)pyrrolidine

Description

N-(Phenoxycarbonylamino)pyrrolidine is a pyrrolidine derivative featuring a phenoxycarbonyl group (-O-CO-NH-) attached to the nitrogen atom of the pyrrolidine ring. This modification introduces both steric bulk and electronic effects, making it a versatile intermediate in medicinal chemistry and drug discovery. Pyrrolidine derivatives are widely exploited for their conformational rigidity, hydrogen-bonding capabilities, and tunable electronic properties, which enhance their interactions with biological targets .

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

phenyl N-pyrrolidin-1-ylcarbamate |

InChI |

InChI=1S/C11H14N2O2/c14-11(12-13-8-4-5-9-13)15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14) |

InChI Key |

OISXOQUITQTINZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)NC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Phenoxycarbonylamino)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with pyrrolidine. This reaction typically occurs under mild conditions and can be catalyzed by bases such as triethylamine. Another method involves the use of carbamoyl chlorides, which react with pyrrolidine to form the desired carbamate .

Industrial Production Methods: In industrial settings, the production of phenyl pyrrolidin-1-ylcarbamate may involve large-scale reactions using automated reactors. The process often includes steps for purification, such as recrystallization or chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(Phenoxycarbonylamino)pyrrolidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(Phenoxycarbonylamino)pyrrolidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of phenyl pyrrolidin-1-ylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The carbamate group can form covalent bonds with active site residues, leading to irreversible inhibition. This compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine Derivatives

Structural and Electronic Comparisons

N-Arylpyrrolidines

- Structure: N-Aryl derivatives (e.g., N-(2-tolyl)pyrrolidine) replace the phenoxycarbonyl group with aromatic substituents directly bonded to the pyrrolidine nitrogen.

- Electronic Effects: Methyl or ethyl substituents on the aryl ring (e.g., in N-(2,6-xylyl)pyrrolidine) lower ionization potentials (IPs) by ~0.2–0.3 eV compared to unsubstituted N-phenylpyrrolidine due to electron-donating effects. The phenoxycarbonyl group, in contrast, is electron-withdrawing, which may increase IPs and alter redox stability .

- Conformational Flexibility: N-Aryl derivatives exhibit rotational freedom around the N-aryl bond, leading to broadened photoelectron spectral bands. The phenoxycarbonyl group’s bulk likely restricts rotation, favoring specific conformations .

N-Protected Pyrrolidines

- Tosyl (Ts) and Methoxycarbonyl (Boc) Groups: These groups are common nitrogen-protecting agents. The tosyl group (-SO₂C₆H₄CH₃) offers strong electron-withdrawing effects and stabilizes intermediates during synthesis, while the methoxycarbonyl (Boc) group (-O-CO-OtBu) provides steric protection.

- Thioamide Derivatives : N-Phenylpyrrolidine-1-carbothioamide (C₁₁H₁₄N₂S) replaces the carbonyl oxygen with sulfur, altering hydrogen-bonding interactions. Thioamides exhibit stronger N–H···S intermolecular interactions in crystal structures compared to carbamates, influencing solubility and crystallinity .

Pharmacological and Functional Comparisons

- PARP Inhibitors: Benzimidazole-pyrrolidine carboxamides (e.g., from Min et al.) show inhibitory activity against poly(ADP-ribose) polymerase (PARP), with IC₅₀ values in the nanomolar range. The phenoxycarbonyl group’s aromaticity may similarly enhance π-π interactions in enzyme active sites .

- TRK Inhibitors: (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide (Formula I) uses a carboxamide linkage for TRK inhibition. Carbamates like N-(Phenoxycarbonylamino)pyrrolidine may offer improved metabolic stability over carboxamides due to slower hydrolysis .

- Calcium Channel Blockers: Pyrrolidine-3-ylmethanamine derivatives (e.g., from ) inhibit T-type calcium channels via amide bond interactions. The phenoxycarbonyl group’s bulk could modulate selectivity for channel subtypes .

Physical and Spectral Properties

- Ionization Potentials (IPs): N-Phenylpyrrolidine has IPs at 8.8 eV (n₀), 9.5 eV (PhA), and 10.3 eV (PhB). Electron-withdrawing groups (e.g., phenoxycarbonyl) are expected to raise these values, while electron-donating groups (e.g., methyl) lower them .

- Crystallography: N-Phenylpyrrolidine-1-carbothioamide forms intermolecular N–H···S hydrogen bonds, whereas carbamates like this compound may exhibit N–H···O interactions, influencing melting points and solubility .

Data Tables

Table 1: Key Pharmacological Comparisons

Table 2: Electronic and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.